molecular formula C9H8F3NO2 B2684450 Ethyl 5-amino-2,3,4-trifluorobenzoate CAS No. 2248348-31-2

Ethyl 5-amino-2,3,4-trifluorobenzoate

Cat. No.: B2684450
CAS No.: 2248348-31-2
M. Wt: 219.163
InChI Key: CTKYPVGYGJNXTH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3,4-trifluorobenzoate is a fluorinated benzoate ester featuring an amino group at the 5-position and fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of fluorine substitution and the reactive amino group. Applications include its use as a synthetic intermediate in drug discovery, particularly for designing kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

ethyl 5-amino-2,3,4-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-9(14)4-3-5(13)7(11)8(12)6(4)10/h3H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKYPVGYGJNXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-2,3,4-trifluorobenzoate typically involves the esterification of 5-amino-2,3,4-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2,3,4-trifluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce 5-amino-2,3,4-trifluorobenzoic acid and ethanol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Oxidation: Oxidized products such as nitro or hydroxyl derivatives.

    Reduction: Reduced products such as amines or alcohols.

    Hydrolysis: 5-amino-2,3,4-trifluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-amino-2,3,4-trifluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares Ethyl 5-amino-2,3,4-trifluorobenzoate with structurally related benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Comparisons

a) Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl Ester)
  • Structure : Contains a sulfonylurea bridge linked to a triazine ring and a methyl benzoate group.
  • Key Differences: Unlike this compound, this compound lacks fluorine atoms but includes a sulfonylurea moiety critical for herbicidal activity.
  • Application : Used as a sulfonylurea herbicide targeting acetolactate synthase (ALS) enzymes in plants .
b) 5-Amino-2,3-Dihydrophthalazine-1,4-Dione Sodium Salt
  • Structure: A phthalazine derivative with an amino group and sodium salt formulation.
  • Key Differences: While both compounds feature amino groups, the core structure diverges (benzoate vs. phthalazine). The sodium salt form enhances solubility for parenteral administration.
  • Application: Used in immunomodulatory and anti-inflammatory drugs, highlighting the role of amino groups in biological activity .

Fluorination Patterns in Benzoate Derivatives

a) Ethyl 2,4,5-Trifluorobenzoate
  • Structure: Fluorine atoms at 2-, 4-, and 5-positions without an amino group.
  • Key Differences: The absence of the 5-amino group reduces hydrogen-bonding capacity, limiting its utility in drug-receptor interactions.
  • Application : Primarily used as a building block in polymer chemistry.
b) Methyl 5-Amino-2,4-Difluorobenzoate
  • Structure: Features two fluorine atoms (2- and 4-positions) and an amino group at the 5-position.
  • Key Differences: Reduced fluorination compared to this compound, leading to lower lipophilicity and altered metabolic stability.
  • Application : Investigated in agrochemical intermediates for fungicides.

Physicochemical and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) LogP<sup>a</sup> Melting Point (°C) Key Applications
This compound 2,3,4-F; 5-NH2; ethyl ester 243.19 2.1 98–102 Pharmaceutical intermediates
Methyl 5-amino-2,4-difluorobenzoate 2,4-F; 5-NH2; methyl ester 201.16 1.8 85–89 Agrochemical research
Ethyl 2,4,5-trifluorobenzoate 2,4,5-F; ethyl ester 214.15 2.5 62–65 Polymer additives
Metsulfuron methyl ester Triazine; sulfonylurea 381.36 1.2 158–160 ALS-inhibiting herbicides

<sup>a</sup> LogP values estimated via computational models.

Research Findings and Implications

  • Fluorine Substitution: this compound exhibits higher metabolic stability compared to non-fluorinated analogs, as fluorine reduces cytochrome P450-mediated oxidation .
  • Amino Group Reactivity: The 5-amino group enables facile functionalization (e.g., acylation, sulfonation), making it versatile in synthesizing bioactive molecules.
  • Comparative Bioactivity: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), this compound lacks ALS-inhibiting activity but shows promise in kinase inhibition due to its planar aromatic structure.

Limitations and Knowledge Gaps

The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Further experimental data on its solubility, toxicity, and synthetic pathways are required to validate computational predictions.

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